Deacetylsclerotiorin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

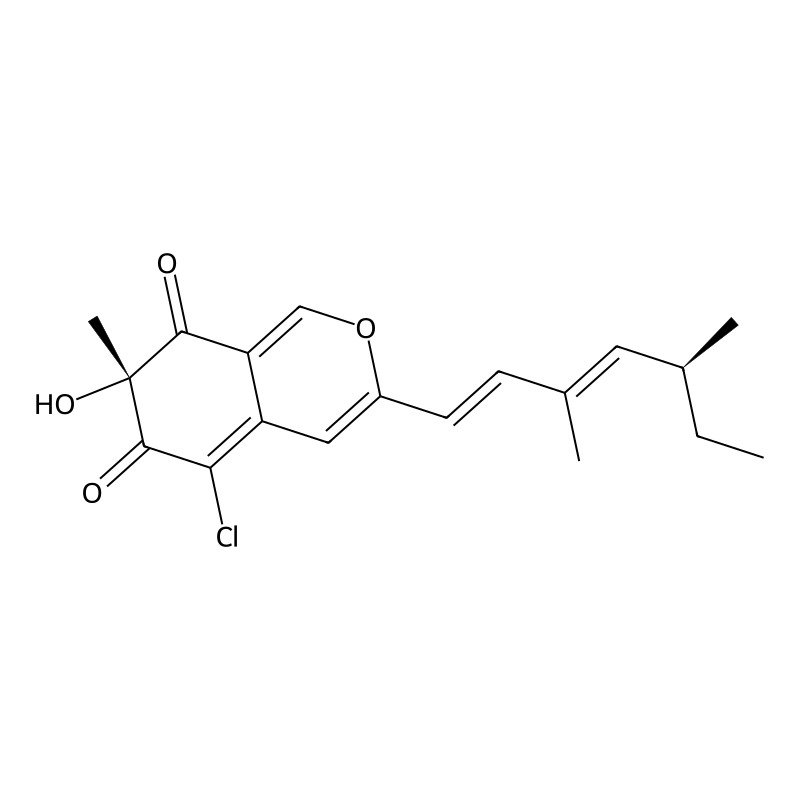

Deacetylsclerotiorin is a natural compound classified as a resorcinol derivative, primarily isolated from fungi, particularly from species such as Chaetomium aureum and Chaetomium cupreum. It is known for its complex chemical structure, which includes a side chain of 18 carbons, contributing to its unique biological properties. The molecular formula of deacetylsclerotiorin is with a molecular weight of 358.44 g/mol. The compound exhibits significant structural features, including a hydroxyl group and a conjugated system that enhances its reactivity and biological activity .

Deacetylsclerotiorin exhibits notable biological activities, particularly in the realm of antifungal and cytotoxic properties. Research indicates that while sclerotiorin effectively inhibits the Hsp90 chaperoning machine in vitro, deacetylsclerotiorin shows increased cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. This increased cytotoxicity suggests that the removal of the acetyl group enhances its potential as an anticancer agent . Furthermore, deacetylsclerotiorin has demonstrated antifungal activity against several fungal strains, indicating its potential utility in medical applications .

The synthesis of deacetylsclerotiorin can be achieved through several methods:

- Natural Extraction: The compound can be extracted from fungal sources like Chaetomium aureum using organic solvents such as ethyl acetate.

- Chemical Synthesis: Total synthesis methods have been developed to create deacetylsclerotiorin from simpler organic compounds. For instance, reactions involving ethoxide can lead to the formation of deacetylsclerotiorin from sclerotiorin through deacetylation processes .

- Biotransformation: Certain microorganisms can convert precursors into deacetylsclerotiorin through enzymatic pathways, showcasing its potential for biotechnological applications.

Deacetylsclerotiorin has several promising applications:

- Antifungal Agent: Its ability to inhibit fungal growth makes it a candidate for developing antifungal treatments.

- Anticancer Research: Due to its cytotoxic effects on cancer cells, it is being studied for potential use in cancer therapies.

- Biological Research: It serves as a valuable tool in studying the Hsp90 chaperoning machine and other cellular processes.

Interaction studies have shown that deacetylsclerotiorin interacts with various biological targets:

- Hsp90 Chaperoning Machine: It inhibits this protein complex involved in protein folding and stabilization, which is crucial for cancer cell survival.

- Cellular Pathways: The compound's interactions with cellular pathways suggest potential roles in modulating stress responses and apoptosis in cancer cells .

Deacetylsclerotiorin shares structural similarities with several other compounds within the azaphilone family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Sclerotiorin | Acetylated form of deacetylsclerotiorin | Stronger inhibition of Hsp90 | |

| Isochromophilone IV | Contains a chromone structure | Exhibits different antifungal activity | |

| Rotiorin | Similar side chain structure | More potent against specific fungi | |

| Helicusin A | Contains nitrogen and chlorine | Unique antibacterial properties |

The uniqueness of deacetylsclerotiorin lies in its enhanced cytotoxicity against cancer cells compared to its acetylated counterpart and its specific interactions with cellular machinery that are critical for cancer progression .

Deacetylsclerotiorin represents a significant member of the azaphilone family of natural products, characterized by its complex molecular architecture and unique chemical properties. This chlorinated azaphilone compound has garnered considerable attention in chemical research due to its distinctive structural features and potential applications in various fields of chemical biology.

Molecular Formula and Mass Spectral Characteristics

Deacetylsclerotiorin exists as two distinct enantiomeric forms, each possessing unique chemical identifiers and mass spectral properties. The (-)-enantiomer exhibits the molecular formula C₁₉H₂₁ClO₄ with a molecular weight of 348.82 grams per mole [1] [2] [3]. In contrast, the (+)-enantiomer demonstrates the molecular formula C₁₉H₂₁ClO₄ with a molecular weight of 348.8 grams per mole [4]. The compound is identified by the Chemical Abstracts Service numbers 61248-35-9 for the (-)-form and 34696-50-9 for the (+)-form [1] [4].

The mass spectral characteristics of deacetylsclerotiorin reveal diagnostic fragmentation patterns typical of azaphilone compounds. The presence of chlorine atoms in the molecular structure is evidenced by characteristic isotope patterns in the mass spectrum, with 1:3 chlorine isotope peaks being observed [5]. High-resolution electrospray ionization mass spectrometry provides precise molecular ion determinations, facilitating structural confirmation and purity assessment [5].

Structural Elucidation and Confirmation Methods

Structural elucidation of deacetylsclerotiorin employs a comprehensive approach utilizing multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary method for structural determination, incorporating both one-dimensional and two-dimensional experiments including heteronuclear single-quantum correlation, heteronuclear multiple bond correlation, and correlation spectroscopy [5]. These techniques enable the establishment of carbon-hydrogen connectivity patterns and through-bond correlations essential for structural assignment.

X-ray crystallography represents the definitive method for absolute structure determination when suitable crystals can be obtained [6] [7]. Single crystal X-ray diffraction analysis provides unambiguous confirmation of stereochemical assignments and absolute configuration determination [6]. For azaphilone compounds, the absolute stereochemistry at the characteristic quaternary carbon center has been established as S configuration through circular dichroism analyses and X-ray crystallographic studies [7].

Density functional theory calculations complement experimental approaches by providing theoretical validation of structural assignments. Electronic circular dichroism calculations using computational methods allow for the confirmation of absolute configurations through comparison with experimental circular dichroism spectra [6] [8].

Physical Properties and Stability Parameters

Deacetylsclerotiorin manifests as a solid powder under standard conditions, with specific storage requirements to maintain chemical integrity [3]. The compound demonstrates optimal stability when stored at temperatures between 0-4°C for short-term storage and -20°C for long-term preservation [3]. Under these conditions, the compound maintains its chemical integrity for periods exceeding three years [3].

| Property | Value |

|---|---|

| Physical State | Solid powder [3] |

| Molecular Weight | 348.82 g/mol ((-)-form) [3] |

| CAS Number | 61248-35-9 ((-)-form) [3] |

| Solubility | Soluble in dimethyl sulfoxide [3] |

| Short-term Storage | 0-4°C [3] |

| Long-term Storage | -20°C [3] |

| Shelf Life | >3 years when stored properly [3] |

The stability profile of deacetylsclerotiorin is influenced by environmental factors including temperature, humidity, and light exposure. Hydrolysis reactions may occur under extreme pH conditions, following typical patterns observed for organic compounds containing ester functionalities [9]. The rate of degradation increases approximately two to three times for every 10°C temperature increase, consistent with general principles of chemical kinetics [9].

Chemical Reactivity and Functional Group Analysis

The chemical reactivity of deacetylsclerotiorin is primarily governed by its functional group composition, which includes a chlorinated isochromene core structure, hydroxyl groups, and carbonyl functionalities [3]. The compound features a highly oxygenated bicyclic core system characteristic of azaphilone natural products [10].

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl groups present in the isochromene-6,8-dione system typically exhibit strong absorption in the 1600-1700 cm⁻¹ region [11] [12]. Hydroxyl group stretching vibrations appear in the broad region between 3200-3600 cm⁻¹, while carbon-chlorine stretching modes are observed in the fingerprint region below 1500 cm⁻¹ [12].

The reactivity profile of deacetylsclerotiorin includes susceptibility to nucleophilic attack at electrophilic centers, particularly at the carbonyl carbon atoms and at positions adjacent to electron-withdrawing groups [13]. The chlorine substituent serves as a strong electron-withdrawing group, influencing the electronic properties of the aromatic system and affecting reactivity patterns [8].

Comparative Structural Analysis with Related Azaphilones

Deacetylsclerotiorin belongs to the broader family of azaphilone natural products, sharing structural features with numerous related compounds while maintaining distinctive characteristics. Comparative analysis with sclerotiorin, the acetylated precursor, reveals the impact of functional group modifications on molecular properties [5]. The presence or absence of acetyl groups significantly influences biological activity profiles and chemical stability characteristics [10].

| Compound | Molecular Formula | Key Structural Features | Distinguishing Elements |

|---|---|---|---|

| Deacetylsclerotiorin | C₁₉H₂₁ClO₄ | Chlorinated isochromene core, hydroxyl groups | Absence of acetyl functionality [3] |

| Sclerotiorin | C₂₁H₂₃ClO₅ | Chlorinated isochromene core, acetyl group | Presence of acetyl functionality [5] |

| Isochromophilone IV | Variable | Chromone structure variants | Different chromophore arrangements |

| Chaetoviridin A | C₂₁H₂₄ClO₅ | Angular azaphilone scaffold | Alternative ring fusion pattern [8] |

The structural diversity within the azaphilone family demonstrates the versatility of the basic isochromene framework in accommodating various substituent patterns and stereochemical arrangements [15] [8]. Linear and angular fusion patterns represent the two primary architectural motifs observed in this compound class [15].

Stereochemistry and Absolute Configuration

The stereochemical complexity of deacetylsclerotiorin arises from multiple chiral centers within its molecular framework. The absolute configuration has been established through a combination of circular dichroism spectroscopy, X-ray crystallography, and computational methods [6] [7]. The quaternary carbon center characteristic of azaphilone compounds typically adopts the S configuration, as determined through systematic studies of related natural products [7].

Stereochemical assignments follow nomenclature conventions established for azaphilone natural products. The International Union of Pure and Applied Chemistry naming system provides systematic designation of stereochemical descriptors, with the (-)-enantiomer corresponding to specific spatial arrangements of substituents around chiral centers [2] [3].

Electronic circular dichroism spectroscopy serves as a powerful tool for stereochemical analysis, providing characteristic Cotton effects that correlate with specific absolute configurations [6]. Computational modeling using density functional theory methods enables the prediction of circular dichroism spectra for comparison with experimental data, facilitating confident assignment of absolute stereochemistry [6] [8].

Structure-Activity Relationships in Azaphilone Compounds

Structure-activity relationship studies reveal fundamental principles governing the biological activities of azaphilone compounds, including deacetylsclerotiorin. The presence of specific functional groups and their spatial arrangements directly influence biological potency and selectivity profiles [16] [17].

Chlorine substitution patterns significantly impact biological activity, with chlorinated azaphilones often demonstrating enhanced potency compared to their non-halogenated counterparts [8]. The electron-withdrawing nature of chlorine atoms affects the electronic properties of the aromatic system, potentially influencing binding interactions with biological targets [8].

The isochromene core structure serves as a privileged scaffold in medicinal chemistry, capable of engaging in diverse molecular recognition events [18] [19]. Hydroxyl group positioning and stereochemical arrangements contribute to binding specificity and biological activity profiles [16]. Studies demonstrate that modifications to the side chain structures can dramatically alter cytotoxicity profiles, with nitrogen-containing substituents often enhancing biological potency [16].

Recent investigations have revealed that azaphilone compounds with specific structural modifications exhibit enhanced cytotoxic activities against cancer cell lines. Compounds bearing N-substitutions at particular positions demonstrate improved potency, with IC₅₀ values in the low micromolar range [16]. These findings suggest that systematic structural modifications can optimize biological activities for specific therapeutic applications.

The relationship between molecular structure and biological activity extends to pro-angiogenic effects, where specific hydroxylation and methylation patterns contribute to enhanced activity profiles [20]. Oxidation states of particular carbon centers influence biological responses, demonstrating the importance of precise structural control in azaphilone compound development [20].

The biosynthesis of deacetylsclerotiorin occurs through a well-organized biosynthetic gene cluster containing multiple polyketide synthase genes and associated regulatory elements [1] [2]. In Penicillium meliponae, the sclerotiorin cluster (scl cluster) represents the first confirmed biosynthetic pathway for sclerotiorin-like metabolites after 80 years since the structural elucidation of sclerotiorin [1]. The cluster contains two essential polyketide synthase genes: sclA encoding a highly reducing polyketide synthase and sclI encoding a non-reducing polyketide synthase [2].

Gene knockout studies have definitively established the roles of these core enzymes in deacetylsclerotiorin biosynthesis. Deletion of either sclA or sclI resulted in complete cessation of sclerotiorin-like metabolite production, including deacetylsclerotiorin, confirming their essential functions in the pathway [1] [2]. The regulatory architecture involves pathway-specific transcription factors that coordinate the expression of the entire gene cluster in response to environmental stimuli [3] [4].

The azaphilone biosynthetic gene clusters across different fungal species share remarkable structural conservation, as demonstrated by comparative analysis of the aza cluster in Aspergillus niger, the caz cluster in Chaetomium globosum, and the taz cluster in Aspergillus terreus [5] [6] [7]. These clusters typically contain both highly reducing and non-reducing polyketide synthases working in convergent fashion to synthesize the characteristic azaphilone bicyclic core structure [8].

Polyketide Synthase Pathways in Azaphilone Formation

The polyketide synthase pathways involved in deacetylsclerotiorin formation exemplify the convergent biosynthetic strategy common to azaphilone natural products [5] [9]. Two distinct types of polyketide synthases collaborate to generate the complex molecular architecture: a highly reducing polyketide synthase produces reduced starter units or side chains, while a non-reducing polyketide synthase synthesizes the core polyketide backbone that undergoes subsequent modifications to form the characteristic azaphilone structure [7] [8].

In the sclerotiorin biosynthetic pathway, SclA functions as the highly reducing polyketide synthase responsible for generating polyketide precursors, while SclI serves as the non-reducing polyketide synthase that constructs the primary scaffold for azaphilone formation [1] [2]. This dual polyketide synthase system mirrors the well-characterized asperfuranone pathway, where AfoG and AfoE collaborate to produce the initial enzyme-free intermediate that serves as the substrate for subsequent azaphilone-forming reactions [5].

The asperfuranone biosynthetic studies have provided crucial insights into the mechanistic details of azaphilone formation [5]. Co-expression of the highly reducing polyketide synthase AteAfoG and the non-reducing polyketide synthase AteAfoE in heterologous hosts led to isolation of the first enzyme-free intermediate, demonstrating the essential requirement for both polyketide synthases in azaphilone biosynthesis [5]. This convergent mechanism represents a conserved feature across azaphilone-producing systems and directly applies to deacetylsclerotiorin formation.

The domain organization of azaphilone polyketide synthases follows specific patterns that enable their specialized functions [10]. Non-reducing polyketide synthases in azaphilone pathways typically contain starter acyltransferase, ketosynthase, acyltransferase, product template, acyl carrier protein, methyltransferase, and reductase domains [10]. This domain architecture enables the synthesis of polyketide chains with specific methyl branching patterns and oxidation states required for azaphilone core formation.

Post-Polyketide Synthase Modifications in Deacetylsclerotiorin Formation

The transformation of polyketide precursors into deacetylsclerotiorin requires a series of sophisticated post-polyketide synthase modifications catalyzed by specialized tailoring enzymes [5] [7]. The most critical step in azaphilone formation involves the action of flavin-dependent monooxygenases that catalyze the characteristic hydroxylation and pyran-ring formation reactions that define the azaphilone chemical class [7] [8].

The key azaphilone-forming step is catalyzed by flavin-dependent monooxygenases homologous to AzaH from the Aspergillus niger azanigerone pathway [7]. These enzymes perform the essential C-4 hydroxylation of benzaldehyde intermediates, leading to spontaneous cyclization and dehydration to generate the bicyclic pyrone-quinone structure characteristic of azaphilones [7] [8]. In vitro reconstitution experiments have confirmed that these monooxygenases are solely responsible for the conversion of benzaldehyde precursors into azaphilone cores [7].

Additional post-polyketide synthase modifications include halogenation reactions that introduce the chlorine substituent characteristic of deacetylsclerotiorin [5]. Halogenase enzymes similar to CazI from the chaetoviridin pathway likely catalyze the chlorination reactions, though the specific timing and substrate specificity of these reactions in sclerotiorin biosynthesis requires further investigation [5].

O-acyltransferase enzymes play crucial roles in attaching acyl side chains to the azaphilone core structure [5] [7]. These enzymes, exemplified by AzaD and CazE in characterized azaphilone pathways, catalyze the esterification of hydroxyl groups with polyketide-derived acyl chains produced by the highly reducing polyketide synthases [5] [7]. The deacetyl nature of deacetylsclerotiorin suggests either the absence of acetylation or the action of deacetylase enzymes that remove acetyl groups from the mature molecule.

Serine hydrolases contribute to pathway efficiency by enhancing the yield of key intermediates, as demonstrated by AfoC in the asperfuranone pathway [5]. While not essential for azaphilone formation, these enzymes significantly improve the overall biosynthetic flux through the pathway by facilitating the release of polyketide intermediates from the polyketide synthase machinery [5].

Relationship to Sclerotiorin Biosynthesis

Deacetylsclerotiorin represents a close structural analog of sclerotiorin, differing primarily in the absence of an acetyl group at the characteristic quaternary center [11] [1]. Both compounds are produced by the same biosynthetic gene cluster, suggesting that deacetylsclerotiorin may arise through either incomplete acetylation during biosynthesis or post-biosynthetic deacetylation of sclerotiorin [1] [2].

The sclerotiorin biosynthetic pathway in Penicillium meliponae produces multiple related metabolites including geumsanol B, chlorogeumsanol B, 7-deacetylisochromophilone VI, isochromophilone VI, ocrephilone, isorotiorin, and sclerotiorin itself [1] [2]. The production of this diverse array of compounds from a single gene cluster demonstrates the biosynthetic flexibility inherent in azaphilone pathways and suggests that deacetylsclerotiorin formation represents one branch of a complex metabolic network.

The relationship between sclerotiorin and deacetylsclerotiorin production appears to be influenced by culture conditions and regulatory factors [12]. Studies on sclerotiorin accumulation have shown that environmental pH plays a crucial role in biosynthetic regulation, with low ambient pH repressing sclerotiorin biosynthesis [12]. These findings suggest that deacetylsclerotiorin production may be similarly affected by culture conditions, potentially through differential regulation of acetylation or deacetylation activities.

The evolutionary relationship between sclerotiorin and deacetylsclerotiorin biosynthesis reflects the broader patterns of azaphilone structural diversification observed across fungal species [9]. Comparative analysis of azaphilone gene clusters reveals that structural modifications often arise through the presence or absence of specific tailoring enzymes, suggesting that deacetylsclerotiorin formation may represent either an ancestral pathway state or a derived condition resulting from enzyme loss or modification [9].

Genetic and Environmental Factors Affecting Production

The production of deacetylsclerotiorin is subject to complex regulation involving both genetic and environmental factors that influence gene cluster expression and enzymatic activity [3] [4]. Transcriptional regulation represents the primary level of control, mediated by pathway-specific transcription factors that respond to environmental stimuli and coordinate the expression of biosynthetic genes [3] [13].

Environmental factors play critical roles in determining deacetylsclerotiorin production levels and the overall metabolite profile of azaphilone-producing fungi [14] [15]. pH represents one of the most significant environmental variables, with optimal production typically occurring at pH levels between 4 and 5 [15]. Temperature also significantly influences production, with most azaphilone-producing species showing optimal yields at approximately 28°C [15].

Nitrogen source composition profoundly affects azaphilone biosynthesis and can direct the production of specific metabolites [15] [16]. Studies with Talaromyces atroroseus have demonstrated that individual amino acids as sole nitrogen sources can lead to the production of specific azaphilone derivatives, with serine producing pure atrorosin S [15] [16]. This amino acid-directed biosynthesis suggests that deacetylsclerotiorin production may be similarly influenced by nitrogen source availability and composition.

Carbon source selection also impacts azaphilone production, with complex media generally providing higher yields than simple defined media [15]. Malt extract-based media have proven particularly effective for azaphilone production across multiple fungal species [15]. The carbon to nitrogen ratio represents an additional critical parameter that influences both fungal growth and secondary metabolite production [15].

Light exposure represents an underappreciated environmental factor that can significantly alter polyketide production profiles [17]. Studies with the calicheamicin polyketide synthase CalE8 demonstrated that protecting cultures from ambient light substantially altered the polyketide output, with a previously unappreciated β-hydroxy acid becoming a major product under dark conditions [17]. Similar light sensitivity may influence deacetylsclerotiorin production and should be considered in optimization studies.

Metal ion availability affects the activity of key biosynthetic enzymes, particularly the flavin-dependent monooxygenases responsible for azaphilone core formation [15]. Iron availability is particularly critical for these oxidative enzymes, and trace metal supplementation may enhance deacetylsclerotiorin production in culture systems [15].

Oxygen availability represents another crucial factor, as the hydroxylation reactions central to azaphilone biosynthesis require molecular oxygen as a co-substrate [15]. Aerobic culture conditions are generally favored for azaphilone production, though the specific oxygen requirements for deacetylsclerotiorin formation may differ from those of other azaphilones depending on the specific complement of oxygenase enzymes involved [15].

Culture methodology significantly influences production outcomes, with submerged fermentation generally providing higher yields than solid-state fermentation for most azaphilone-producing systems [15]. The enhanced mass transfer and controlled environment of submerged cultures facilitate the complex biochemical processes required for azaphilone biosynthesis [15].

Genetic factors affecting deacetylsclerotiorin production include both cluster-specific regulatory elements and global regulatory networks that coordinate secondary metabolite production with primary metabolism [3] [4]. Epigenetic regulation through chromatin modifications represents an important but understudied aspect of azaphilone gene cluster control [18]. Histone methylation and acetylation patterns can dramatically influence gene cluster accessibility and expression levels [18].